molecular formula C18H24N6O B1683784 PRT-060318

PRT-060318

货号: B1683784
分子量: 340.4 g/mol
InChI 键: NZNTWOVDIXCHHS-LSDHHAIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PRT-060318 是一种新型的酪氨酸激酶脾脏酪氨酸激酶选择性抑制剂。 该化合物在转基因小鼠模型中显示出预防肝素诱导的血小板减少症和血栓形成的巨大潜力 。它主要用于科学研究,以研究其对血小板活化和血栓形成的影响。

科学研究应用

Key Features of PRT-060318

  • Chemical Structure : this compound is classified as a 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamide derivative.
  • Selectivity : It exhibits high selectivity for Syk, inhibiting it at a concentration of 4 nM while sparing other kinases.
  • Inhibition Profile : In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists, particularly those signaling through the GPVI/FcRγ pathway.

Treatment of Heparin-Induced Thrombocytopenia

This compound has been extensively studied for its efficacy in treating HIT. In preclinical models, it has been shown to:

  • Prevent Thrombocytopenia : In transgenic mouse models, this compound treatment resulted in significantly higher platelet counts compared to control groups receiving vehicle treatment.
  • Inhibit Thrombus Formation : The compound effectively reduced thrombus formation in vivo, demonstrating its potential as a therapeutic agent for managing HIT-related complications .

Chronic Lymphocytic Leukemia and Diffuse Large B-cell Lymphoma

Recent studies have indicated that this compound may also have applications in hematological malignancies such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). Its ability to inhibit Syk activity could disrupt signaling pathways critical for the survival and proliferation of malignant B cells .

Other Hematological Disorders

The specificity of this compound for Syk suggests potential applications beyond HIT and lymphomas. Research indicates that it may be beneficial in conditions characterized by dysregulated immune responses and excessive platelet activation.

Case Study: Efficacy in HIT Models

A study involving transgenic mice demonstrated that:

  • Mice treated with this compound showed no significant drop in platelet counts after exposure to HIT-like antibodies.
  • Histological analysis revealed a marked reduction in thrombus size and frequency in the lungs of treated mice compared to controls .

Experimental Findings on Platelet Function

In vitro assays using human platelet-rich plasma indicated that:

  • This compound completely inhibited HIT immune complex-induced aggregation at concentrations as low as 0.3 μM.
  • The compound did not affect platelet activation through G-protein coupled receptors, highlighting its selective action on the ITAM signaling pathway .

作用机制

PRT-060318 通过选择性抑制酪氨酸激酶脾脏酪氨酸激酶发挥作用。这种抑制阻止下游信号分子磷酸化,从而阻断参与血小板活化和血栓形成的途径的激活。 该化合物特异性靶向脾脏酪氨酸激酶,降低其活性并阻止血栓形成

准备方法

合成路线和反应条件: PRT-060318 通过一系列化学反应合成,涉及形成其核心结构,然后引入特定官能团。确切的合成路线和反应条件属于专有信息,尚未公开披露。 据了解,该化合物以高纯度合成,通常大于 99%

工业生产方法: this compound 的工业生产涉及在受控条件下进行大规模化学合成,以确保一致性和纯度。 该化合物以固体形式生产,可以溶解在各种溶剂中,用于研究

化学反应分析

反应类型: PRT-060318 经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

    还原: 还原反应可以改变化合物上的官能团,从而改变其活性。

    取代: 取代反应可以引入新的官能团,可能增强或改变其生物活性。

常用试剂和条件:

    氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。

    还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

    取代: 各种卤化剂和亲核试剂可用于取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧形式

相似化合物的比较

PRT-060318 在对酪氨酸激酶脾脏酪氨酸激酶的高度选择性方面独树一帜。类似的化合物包括:

This compound 凭借其高效力和选择性而脱颖而出,使其成为科学研究和潜在治疗应用中的宝贵工具。

生物活性

PRT-060318, also known as PRT318, is a selective inhibitor of spleen tyrosine kinase (Syk), which plays a critical role in various immune responses, particularly in the activation of platelets and immune cells. This compound has garnered attention for its potential therapeutic applications, especially in conditions such as heparin-induced thrombocytopenia (HIT), where it has demonstrated significant biological activity.

Syk is a non-receptor tyrosine kinase that is activated upon cross-linking of immunoglobulin receptors on immune cells. In the context of HIT, the activation of platelets through FcγRIIA receptors leads to thrombocytopenia and thrombosis. This compound inhibits Syk's activity, thereby blocking the downstream signaling pathways that result in platelet activation and aggregation.

Key Findings on Biological Activity

  • Inhibition of Platelet Aggregation : this compound has been shown to effectively inhibit platelet aggregation induced by immune complexes. In vitro studies demonstrated that this compound completely blocked HIT immune complex-induced aggregation of human platelets and transgenic HIT mouse platelets at a concentration of 4 nM .
  • In Vivo Efficacy : In a transgenic mouse model of HIT, oral administration of this compound resulted in significantly higher nadir platelet counts compared to control groups treated with vehicle alone. Mice treated with 30 mg/kg of this compound exhibited an 81% inhibition of platelet aggregation .
  • Thrombosis Prevention : Utilizing advanced imaging techniques, researchers observed that this compound significantly reduced thrombosis in the lungs of HIT model mice. The Thrombosis Score was markedly lower in treated mice compared to controls, indicating a protective effect against thrombus formation .

Dose Selection and Pharmacokinetics

In preclinical studies, dose selection for this compound was performed using two dosing regimens (10 mg/kg and 30 mg/kg). The higher dose was selected for subsequent experiments due to its superior efficacy in inhibiting platelet aggregation and preventing thrombosis . Plasma concentrations at this dose were sufficient to block FcγRIIA-mediated platelet activation effectively.

Study 1: Evaluation of Antithrombotic Activity

In a study assessing the antithrombotic activity of this compound, researchers employed a photochemical carotid artery thrombosis model. Mice pretreated with this compound showed a significant reduction in thrombus formation compared to vehicle controls, supporting its potential as a therapeutic agent in thrombotic disorders .

Study 2: Heat-Aggregated IgG-Induced Platelet Aggregation

Another study investigated the effects of this compound on heat-aggregated IgG-induced platelet aggregation. The compound was found to inhibit aggregation effectively when preincubated with human platelet-rich plasma (PRP), further confirming its role as a potent Syk inhibitor .

Table 1: Biological Activity of this compound

Study TypeKey FindingsDose Used
In Vitro Platelet AggregationComplete inhibition of HIT-induced aggregation4 nM
In Vivo Thrombocytopenia ModelHigher nadir platelet counts30 mg/kg
Thrombosis VisualizationSignificantly reduced thrombosis score30 mg/kg
Heat-Aggregated IgG AssayEffective inhibition in human PRPPreincubation

属性

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNTWOVDIXCHHS-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PRT-060318
Reactant of Route 2
Reactant of Route 2
PRT-060318
Reactant of Route 3
Reactant of Route 3
PRT-060318
Reactant of Route 4
Reactant of Route 4
PRT-060318
Reactant of Route 5
Reactant of Route 5
PRT-060318
Reactant of Route 6
Reactant of Route 6
PRT-060318

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。